Fosdesdenosine Sipalabenamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound has shown significant potential in overcoming cancer resistance mechanisms and has demonstrated greater potency in killing cancer cells compared to its parent compound . NUC-7738 is designed to bypass the limitations of 3’-deoxyadenosine, such as rapid enzymatic degradation and poor cellular uptake .

Preparation Methods

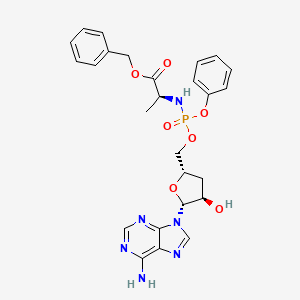

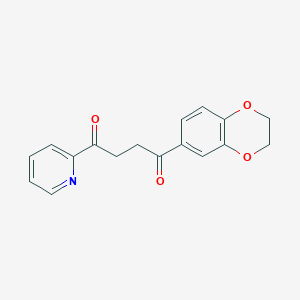

The synthesis of NUC-7738 involves the chemical modification of 3’-deoxyadenosine to create a ProTide version. This process includes the addition of a protective phosphoramidate moiety to the parent nucleoside . The synthetic route typically involves the coupling of 3’-deoxyadenosine with phenyl L-alanine benzyl ester phosphorochloridate using 1-methylimidazole in tetrahydrofuran, yielding a tert-butyldimethylsilyl ether protected ProTide . The overall yield of this synthesis is approximately 42%, with a purity of more than 99% .

Chemical Reactions Analysis

NUC-7738 undergoes several types of chemical reactions, primarily focusing on its activation and subsequent effects on cancer cells. The compound is designed to be resistant to enzymatic breakdown by adenosine deaminase and does not rely on nucleoside transporters for cellular uptake . Once inside the cell, NUC-7738 is converted to its active metabolite, 3’-deoxyadenosine triphosphate, which disrupts RNA polyadenylation, induces apoptosis, and activates AMP-activated protein kinase . The major products formed from these reactions include 3’-deoxyadenosine monophosphate, 3’-deoxyadenosine diphosphate, and 3’-deoxyadenosine triphosphate .

Scientific Research Applications

NUC-7738 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In oncology, NUC-7738 has shown promise as an effective proapoptotic agent in cancer cells, with effects on the nuclear factor kappa-light-chain-enhancer of activated B cells pathway . It has been evaluated in clinical trials for its potential to treat advanced solid tumors, either as a monotherapy or in combination with other treatments such as pembrolizumab . Additionally, NUC-7738’s ability to overcome cancer resistance mechanisms makes it a valuable tool for studying cancer biology and developing new therapeutic strategies .

Mechanism of Action

The mechanism of action of NUC-7738 involves its conversion to the active metabolite, 3’-deoxyadenosine triphosphate, within cancer cells. This metabolite disrupts RNA polyadenylation, leading to metabolic stress, blockade of cell division, and apoptosis . NUC-7738 is activated by the enzyme histidine triad nucleotide-binding protein 1, which cleaves the protective phosphoramidate moiety, releasing the active nucleoside . The compound also affects the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, contributing to its proapoptotic effects .

Comparison with Similar Compounds

NUC-7738 is compared with its parent compound, 3’-deoxyadenosine, and other similar nucleoside analogues. Unlike 3’-deoxyadenosine, NUC-7738 is resistant to enzymatic breakdown by adenosine deaminase and does not rely on nucleoside transporters for cellular uptake . This results in higher and prolonged intracellular levels of the active metabolite, 3’-deoxyadenosine triphosphate . Other similar compounds include gemcitabine and cytarabine, which are also nucleoside analogues used in cancer treatment. NUC-7738’s unique ProTide modification provides it with greater potency and the ability to overcome cancer resistance mechanisms .

Properties

CAS No. |

2348493-39-8 |

|---|---|

Molecular Formula |

C26H29N6O7P |

Molecular Weight |

568.5 g/mol |

IUPAC Name |

benzyl (2S)-2-[[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C26H29N6O7P/c1-17(26(34)36-13-18-8-4-2-5-9-18)31-40(35,39-19-10-6-3-7-11-19)37-14-20-12-21(33)25(38-20)32-16-30-22-23(27)28-15-29-24(22)32/h2-11,15-17,20-21,25,33H,12-14H2,1H3,(H,31,35)(H2,27,28,29)/t17-,20-,21+,25+,40?/m0/s1 |

InChI Key |

UDLWWGQHMQIYCV-LKKHFEEPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2C[C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

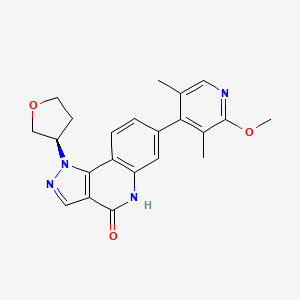

![1-[4-(Benzylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide](/img/structure/B10854490.png)

![6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride](/img/structure/B10854523.png)

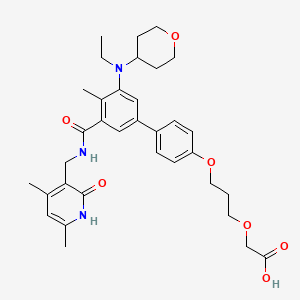

![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854534.png)

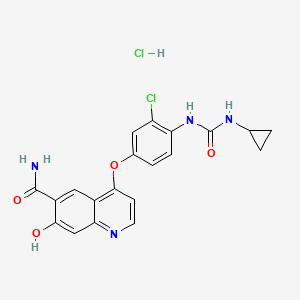

![N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide](/img/structure/B10854539.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B10854551.png)